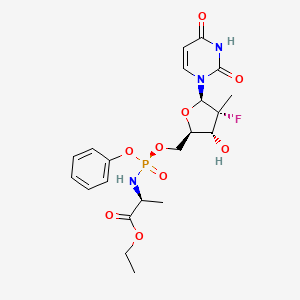

Sofosbuvir impurity I

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGZELWFPQCNNG-NQVPMCNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN3O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Characterization of Sofosbuvir Impurity I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity I, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. This document details its chemical identity, structure, and typical analytical characterization methods, offering valuable information for researchers and professionals involved in the quality control and drug development of Sofosbuvir.

Chemical Identity and Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 2164516-85-0 . It is also commonly referred to by several synonyms in chemical supplier catalogs, including Ethoxy Sofosbuvir Impurity and Sofosbuvir ethyl ester impurity .[1][2] MedchemExpress describes it as a diastereoisomer of Sofosbuvir.[3]

The molecular formula of this compound is C21H27FN3O9P , and it has a molecular weight of approximately 515.42 g/mol .[1][4] The key structural difference between Sofosbuvir and Impurity I lies in the ester group of the L-alanine moiety. In Sofosbuvir, this is an isopropyl ester, whereas in Impurity I, it is an ethyl ester. This seemingly minor change can impact the impurity's physicochemical properties and must be carefully monitored during drug manufacturing.

The chemical structure of this compound can be represented by the following SMILES string: CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3.

Below is a 2D diagram of the chemical structure of this compound, generated from its chemical identifiers.

Caption: 2D structure of this compound.

Quantitative Data

Quantitative analytical data for this compound is typically provided by chemical suppliers in their Certificate of Analysis (CoA) upon purchase of a reference standard. While specific spectral data from public literature is scarce, a typical CoA would include the following characterization data.[1]

| Parameter | Typical Data |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥95% |

| ¹H NMR | Spectrum conforming to the chemical structure. |

| ¹³C NMR | Spectrum conforming to the chemical structure. |

| Mass Spectrum | Molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at m/z ≈ 516.15). |

| Solubility | Soluble in DMSO and Methanol. |

Experimental Protocols

The identification, characterization, and quantification of this compound are crucial for ensuring the quality and safety of the final drug product. Below are generalized experimental protocols based on common practices for impurity analysis in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC (RP-HPLC) method is commonly employed to separate Sofosbuvir from its related impurities, including Impurity I.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.

-

Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[5]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at 260 nm, which is the λmax of Sofosbuvir.[5]

-

Procedure:

-

Prepare a standard solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Prepare a sample solution of the Sofosbuvir drug substance.

-

Inject both the standard and sample solutions into the HPLC system.

-

The retention time of the impurity in the sample is compared to that of the reference standard for identification.

-

Quantification is typically performed using an external standard method based on the peak area.

-

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight of the impurity.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.

-

Procedure:

-

The sample, either from a direct infusion or from the HPLC eluent, is introduced into the ESI-MS system.

-

The mass spectrum is acquired in positive ion mode.

-

The presence of a protonated molecular ion ([M+H]⁺) at the expected m/z value confirms the molecular weight of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

-

Procedure:

-

Dissolve an accurately weighed amount of the impurity reference standard in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm that the structure is consistent with that of this compound.

-

Synthesis and Formation

This compound is a process-related impurity that can be formed during the synthesis of Sofosbuvir. The final step in many synthetic routes to Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate (B1195095) reagent, followed by deprotection. The use of ethanol (B145695) as a solvent or the presence of ethanol as an impurity in other reagents during the synthesis or work-up steps can lead to the formation of the ethyl ester derivative (Impurity I) instead of the desired isopropyl ester of Sofosbuvir.

The following workflow diagram illustrates a generalized process for the synthesis of Sofosbuvir and the potential point of formation for Impurity I.

Caption: Potential formation pathway of this compound.

References

Synthesis and Isolation of Sofosbuvir Impurity I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, it functions as a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3] The chemical structure of Sofosbuvir, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, features a chiral phosphorus center. During its synthesis, the formation of the corresponding (Rp)-diastereomer, known as Sofosbuvir impurity I, is a critical challenge that necessitates robust purification strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.[4][5]

This technical guide provides an in-depth overview of the synthesis of a diastereomeric mixture of Sofosbuvir and its impurity I, followed by a detailed exploration of the isolation and purification of impurity I. The methodologies presented are compiled from various scientific literature sources to offer a comprehensive resource for researchers in the field.

Synthesis of a Diastereomeric Mixture of Sofosbuvir and Impurity I

The synthesis of Sofosbuvir involves the key step of phosphoramidation of a protected nucleoside intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine. This reaction typically yields a mixture of the desired (Sp)-diastereomer (Sofosbuvir) and the undesired (Rp)-diastereomer (impurity I). The ratio of these diastereomers is highly dependent on the reaction conditions and the chirality of the phosphoramidating agent.

Key Intermediates and Reagents

-

2'-deoxy-2'-fluoro-2'-C-methyluridine: The core nucleoside structure. Its synthesis is a multi-step process, often starting from uridine (B1682114) or other suitable precursors.[2][6]

-

Phosphoramidating agent: A chiral phosphorus-containing reagent responsible for introducing the phosphoramidate (B1195095) moiety. A common example is N-[(S)-(phenoxy)(L-alaninyl-O-isopropylester)]-phosphorochloridate. The stereochemistry of this reagent is crucial for achieving diastereoselectivity.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process culminating in the diastereomeric mixture, which then requires purification.

Experimental Protocol: Synthesis of Diastereomeric Mixture

The following protocol is a representative example of a synthetic route that produces a mixture of Sofosbuvir and impurity I.

Step 1: Synthesis of 2'-deoxy-2'-fluoro-2'-C-methyluridine

The synthesis of this key intermediate is a complex, multi-step process that is well-documented in the literature.[2][6] It typically involves the modification of a starting sugar or nucleoside, followed by glycosylation. For the purpose of this guide, we will assume the availability of this intermediate.

Step 2: Phosphoramidation

This step involves the coupling of the nucleoside intermediate with a chiral phosphoramidating agent. The following is a general procedure:

-

To a solution of 2'-deoxy-2'-fluoro-2'-C-methyluridine in a suitable anhydrous solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., N-methylimidazole).

-

Cool the reaction mixture to a low temperature (e.g., 0 °C).

-

Slowly add a solution of the chiral phosphoramidating agent (e.g., N-[(S)-(phenoxy)(L-alaninyl-O-isopropylester)]-phosphorochloridate) in the same solvent.

-

Allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., HPLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., 10% dilute hydrochloric acid).[1]

-

Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.

Table 1: Representative Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 2'-deoxy-2'-fluoro-2'-C-methyluridine | [1] |

| Reagent | N-[(S)-(phenoxy)(L-alaninyl-O-isopropylester)]-phosphorochloridate | |

| Solvent | Dichloromethane | [1] |

| Base | Pyridine | [1] |

| Lewis Acid | Aluminum trichloride | [1] |

| Reaction Temperature | 20 °C | [1] |

| Diastereomeric Ratio (Sp:Rp) | Varies (e.g., ~1:1 to 7:1) | [7] |

| Overall Yield of Mixture | ~97.5% (after purification) | [1] |

Isolation of this compound

The primary method for separating the diastereomers of Sofosbuvir is preparative chiral chromatography, with both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being effective techniques.[8][9][10]

Preparative Chiral HPLC/SFC

The choice between preparative HPLC and SFC often depends on factors such as scale, solvent consumption, and speed. SFC is often favored for its "greener" profile due to the use of supercritical CO2 as the main mobile phase component, which reduces the consumption of organic solvents.[9][10]

Logical Workflow for Isolation

The isolation process involves several key steps, from the preparation of the crude mixture to the final characterization of the isolated impurity.

Experimental Protocol: Preparative Chiral Chromatography

The following is a general protocol for the isolation of this compound using preparative chiral chromatography. Specific parameters will need to be optimized based on the available instrumentation and the specific diastereomeric mixture.

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used.[11]

-

Mobile Phase Preparation: The mobile phase typically consists of a non-polar solvent (e.g., hexane (B92381) or supercritical CO2 for SFC) and a polar modifier (e.g., ethanol, methanol, or isopropanol). For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.

-

Sample Preparation: Dissolve the crude diastereomeric mixture in the mobile phase or a compatible solvent at a high concentration for preparative loading.

-

Chromatographic Separation:

-

Equilibrate the preparative chiral column with the mobile phase.

-

Inject the concentrated sample onto the column.

-

Elute the diastereomers using an isocratic or gradient mobile phase composition.

-

Monitor the elution profile using a suitable detector (e.g., UV-Vis).

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Post-Purification:

-

Combine the fractions containing the pure impurity I.

-

Remove the solvent under reduced pressure.

-

Analyze the purity of the isolated impurity I by analytical chiral HPLC.

-

Confirm the structure of the isolated impurity I using spectroscopic techniques (NMR, MS).

-

Table 2: Representative Quantitative Data for Isolation

| Parameter | Value | Reference |

| Technique | Preparative Chiral HPLC/SFC | [8][9] |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | |

| Mobile Phase (SFC) | CO2 / Methanol | [9] |

| Purity of Isolated Impurity I | >99% | [5] |

| Recovery Yield | Dependent on loading and resolution | |

| Analytical Techniques for Purity | Analytical Chiral HPLC, qNMR | [12][13] |

Characterization of this compound

The definitive identification of the isolated this compound as the (Rp)-diastereomer requires comprehensive spectroscopic analysis.

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Observations for Impurity I ((Rp)-isomer) | Reference |

| ¹H NMR | The chemical shifts of the protons in the alaninyl and phenoxy moieties will differ from those of the (Sp)-isomer (Sofosbuvir) due to the different spatial arrangement around the phosphorus atom. | [14][15] |

| ¹³C NMR | Similar to ¹H NMR, the chemical shifts of the carbons in proximity to the chiral phosphorus center will be distinct from those of Sofosbuvir. | [15][16] |

| ³¹P NMR | This is a key technique for distinguishing the diastereomers. The (Rp)- and (Sp)-isomers will exhibit distinct signals with different chemical shifts. | [13][17] |

| Mass Spectrometry (MS) | The mass spectrum of impurity I will be identical to that of Sofosbuvir, as they are isomers with the same molecular weight. However, MS is crucial for confirming the molecular weight and fragmentation pattern. | [18][19][20] |

Conclusion

The synthesis of Sofosbuvir is invariably accompanied by the formation of its diastereomeric impurity I, the (Rp)-isomer. The control of the diastereomeric ratio during the phosphoramidation step is a key aspect of process development. The isolation of impurity I is critical for its use as a reference standard in analytical methods to ensure the purity and quality of the final Sofosbuvir API. Preparative chiral chromatography, particularly SFC, has emerged as a powerful and efficient technique for this separation on a laboratory and industrial scale. This guide provides a foundational understanding of the synthesis and isolation of this compound, offering valuable insights for researchers and professionals in the pharmaceutical industry.

References

- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selvita.com [selvita.com]

- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 20. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]

Characterization of Sofosbuvir Impurity I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Sofosbuvir impurity I, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural elucidation of impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document details the experimental protocols and presents key analytical data for the identification of an acidic degradation product of Sofosbuvir, herein referred to as Impurity I.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a prodrug that is metabolized in the liver to its active form, which then inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] During the synthesis and storage of Sofosbuvir, or through degradation under stress conditions, various impurities can form. Regulatory agencies require the identification and characterization of impurities to ensure the quality of the drug substance and drug product.

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[3][4] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[1][5] This guide focuses on an impurity generated under acidic conditions, which has been designated as Impurity I for the purpose of this document. It is important to note that "this compound" can also refer to a diastereoisomer of Sofosbuvir.[6] This guide, however, will focus on the characterization of a specific acid degradation product.

Analytical Characterization of Impurity I

The structural elucidation of Impurity I was achieved through a combination of liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the accurate mass and, consequently, the molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Interpretation | Reference |

| Molecular Ion [M+H]⁺ (m/z) | 417.0843 | Protonated molecule | [1] |

| Molecular Formula | C₁₆H₁₉FN₂O₈P | Determined from HRMS | [1] |

| Molecular Weight | 416.08 | Calculated from molecular formula | [1] |

These findings suggest that the formation of Impurity I from Sofosbuvir (C₂₂H₂₉FN₃O₉P, MW: 529.45 g/mol ) involves the loss of the L-alanine isopropyl ester side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. A full assignment of the proton (¹H), carbon-¹³ (¹³C), phosphorus-³¹ (³¹P), and fluorine-¹⁹ (¹⁹F) NMR spectra is essential for unambiguous structure confirmation.

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-2 | 7.650 (d) |

| H-1' | 5.483 (d) |

Note: A complete list of proton chemical shifts was not available in the searched literature. The provided data is based on the information that could be retrieved.[1]

Table 3: Other NMR Spectral Data for this compound

| Nucleus | Key Observations | Reference |

| ¹³C NMR | Data used for structural confirmation | [1] |

| ³¹P NMR | Data used for structural confirmation | [1] |

| ¹⁹F NMR | Data used for structural confirmation | [1] |

Further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm the connectivity between protons and carbons, leading to the final structural elucidation.[1]

Experimental Protocols

Forced Degradation Study: Acid Hydrolysis

To generate Impurity I, Sofosbuvir was subjected to acidic stress conditions.

-

Procedure: A solution of Sofosbuvir is prepared in 1N hydrochloric acid (HCl).

-

Conditions: The solution is refluxed at 80°C for up to 10 hours.[1]

-

Neutralization: After the stress period, the solution is neutralized to stop the degradation process.

-

Analysis: The resulting solution is then analyzed by a stability-indicating HPLC method to separate the degradation products from the parent drug.

Isolation of Impurity I

The impurity was isolated from the reaction mixture using a mass-supported auto-purification system.[1]

-

Technique: Preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with a suitable buffer) and mobile phase B (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Detection: The elution of the impurity is monitored using a UV detector, and fractions corresponding to the impurity peak are collected.

-

Post-Isolation: The collected fractions are evaporated to obtain the solid impurity, which is then used for spectroscopic analysis.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.[1]

-

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, D₂O exchange, HSQC, and HMBC.[1]

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Sample Introduction: The sample is typically introduced via infusion or coupled with an LC system.

-

Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the generation, isolation, and characterization of this compound.

Logical Relationship in Structure Elucidation

The following diagram outlines the logical process of deducing the structure of Impurity I from the spectroscopic data.

Conclusion

The characterization of this compound, an acid degradation product, demonstrates a systematic analytical approach employing forced degradation, chromatographic separation, and spectroscopic analysis. The combined use of high-resolution mass spectrometry and a comprehensive suite of NMR experiments allows for the unambiguous identification and structural elucidation of this impurity. This in-depth understanding is paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and drug development.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Spectroscopic and Methodological Guide to a Sofosbuvir Degradation Impurity

Note on Sofosbuvir Impurity I: While a diastereoisomer of Sofosbuvir is commercially available as "this compound" (CAS 2164516-85-0), detailed public spectroscopic data for this specific compound is limited. This guide therefore focuses on a well-characterized acid degradation product of Sofosbuvir, for which extensive spectroscopic data and formation protocols are available in the scientific literature. This impurity is chemically identified as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[1]

This technical guide provides a detailed overview of the spectroscopic data (¹H NMR, ¹³C NMR, and MS) and the experimental protocols for the analysis of this significant Sofosbuvir impurity. The information is intended for researchers, scientists, and professionals in drug development and quality control.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the acid degradation impurity of Sofosbuvir.

Table 1: Mass Spectrometry Data [1]

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈FN₂O₈P |

| Molecular Weight | 416.08 g/mol |

| Ionization Mode | Positive |

| Observed m/z [M+H]⁺ | 417.0843 |

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.650 | d | H-2 (pyrimidine ring) |

| 5.483 | d | H-1' (furanose ring) |

| 1.291 | d | Methyl protons (furanose ring) |

Note: The paper by Pottabathini et al. (2016) mentions that in the proton NMR, the degradation product shows only one methyl (doublet) group, in contrast to the four methyl groups present in the parent Sofosbuvir molecule.[1]

Table 3: ¹³C NMR Spectroscopic Data

Specific chemical shift values for all carbons of the acid degradation impurity are not explicitly detailed in the referenced literature. However, the study confirms the structure through a combination of ¹³C NMR, HSQC, and HMBC experiments.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the forced degradation studies of Sofosbuvir.[1][2]

2.1. Generation of the Acid Degradation Impurity

-

Procedure: 200 mg of Sofosbuvir is dissolved in 5 mL of 1 N hydrochloric acid (HCl). The solution is then refluxed at 80°C for 10 hours.[1][2]

-

Neutralization and Isolation: After reflux, the degraded sample is neutralized with an ammonium (B1175870) bicarbonate solution. The resulting solution is lyophilized to obtain a crude solid sample. This crude product is then dissolved in a suitable mobile phase for purification.[2]

2.2. High-Resolution Mass Spectrometry (HRMS) Analysis

-

Instrumentation: An Orbitrap mass spectrometer is utilized for analysis.[3]

-

Ionization: Data is acquired in positive ionization mode.[3]

-

Sample Preparation: The isolated impurity is dissolved in a suitable solvent, typically the mobile phase used for its purification, and infused into the mass spectrometer.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A sufficient amount of the isolated and purified impurity is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]

-

Experiments: A suite of NMR experiments is performed to confirm the structure, including ¹H NMR, ¹³C NMR, D₂O exchange, ¹⁹F NMR, ³¹P NMR, HSQC, and HMBC.[1]

Logical Relationship Diagram

The following diagram illustrates the chemical transformation of Sofosbuvir into its acid degradation impurity. This process involves the hydrolysis of the phosphoramidate (B1195095) and isopropyl ester moieties.

Caption: Chemical transformation of Sofosbuvir to its acid degradation impurity.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Formation of Sofosbuvir Impurity I: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the formation pathways of Sofosbuvir impurity I, a known process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of Sofosbuvir.

Introduction: The Criticality of Impurity Profiling in Sofosbuvir Synthesis

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy and safety are paramount. Regulatory agencies mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Understanding the genesis of such impurities is crucial for the development of robust manufacturing processes that ensure the quality, safety, and efficacy of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, and degradation products. This guide focuses specifically on this compound, a process-related impurity that has been identified and characterized.

Chemical Identity of this compound

This compound is the ethyl ester analog of Sofosbuvir. Its chemical structure is characterized by the substitution of the isopropyl ester of the L-alanine moiety with an ethyl ester.

Chemical Name: (S)-ethyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

CAS Number: 2164516-85-0

Molecular Formula: C₂₁H₂₇FN₃O₉P

Molecular Weight: 515.43 g/mol

Formation Pathways of this compound

The primary formation pathway of this compound is attributed to a transesterification reaction occurring during the final stages of Sofosbuvir synthesis. This reaction is contingent on the presence of ethanol (B145695), which can be introduced into the process stream as a residual solvent or as an impurity in other reagents.

The key step in the synthesis of Sofosbuvir involves the coupling of the protected nucleoside core with a phosphoramidate (B1195095) reagent, which contains the L-alanine isopropyl ester moiety. If ethanol is present during this coupling reaction or in subsequent work-up and purification steps, it can react with the isopropyl ester of either a key intermediate or the final Sofosbuvir molecule, leading to the formation of the corresponding ethyl ester, Impurity I.

The reaction is typically catalyzed by either acidic or basic conditions, which may be present during various stages of the manufacturing process.

Below is a diagram illustrating the plausible formation pathway of this compound.

Caption: Plausible transesterification pathway for the formation of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data specifying the exact levels of this compound in manufactured batches of Sofosbuvir. However, analytical methods have been developed to detect and quantify this impurity, indicating that it is a recognized and monitored substance in quality control procedures. The acceptable limits for such impurities are dictated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

| Impurity Name | Typical Reporting Threshold (ICH Q3A/B) | Notes |

| This compound | ≤ 0.10% | The specific limit is determined by the daily dose and safety qualification of the impurity. |

Experimental Protocols

The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) for definitive identification.

Representative HPLC Method for the Separation of Sofosbuvir and Impurity I

This protocol is a representative method and may require optimization for specific equipment and sample matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the Sofosbuvir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the prepared sample solution.

-

Run the gradient program to separate the components.

-

Identify the peaks based on their retention times relative to a qualified reference standard of this compound.

-

Quantify the impurity by comparing its peak area to that of a reference standard of known concentration or by using the area percentage method if the response factors are similar.

Below is a diagram illustrating a typical experimental workflow for the analysis of this compound.

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is an ethyl ester analog of Sofosbuvir that is primarily formed via a transesterification reaction in the presence of ethanol during the manufacturing process. The control of this impurity is essential for ensuring the quality and safety of the Sofosbuvir drug product. This is achieved through the careful control of raw materials, solvents, and reaction conditions, coupled with robust analytical methods for its detection and quantification. The information presented in this guide provides a foundational understanding for researchers and professionals working with Sofosbuvir to mitigate the formation of this impurity and ensure compliance with regulatory standards.

Understanding the stereochemistry of Sofosbuvir impurity I

An In-Depth Technical Guide to the Stereochemistry of Sofosbuvir Impurity I

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of Sofosbuvir and its primary diastereomeric impurity, herein referred to as this compound. Sofosbuvir, the active pharmaceutical ingredient, is the (Sp)-isomer, while Impurity I is the corresponding (Rp)-isomer. The stereochemical configuration at the phosphorus atom is a critical determinant of the drug's antiviral activity.

Introduction to Sofosbuvir's Stereochemistry

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a prodrug that is metabolized in vivo to its active triphosphate form. The molecule possesses a chiral phosphorus center, leading to the existence of two diastereomers: the biologically active (Sp)-isomer (Sofosbuvir) and the significantly less active (Rp)-isomer (Impurity I).[1][2] The initial synthesis of the phosphoramidate (B1195095) moiety often results in a mixture of these diastereomers, necessitating a stereoselective synthesis or an efficient separation method to ensure the purity and efficacy of the final drug product.[3]

Quantitative Data on Sofosbuvir Diastereomers

The separation and quantification of Sofosbuvir and Impurity I are typically achieved using chiral High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR.

| Parameter | Sofosbuvir ((Sp)-isomer) | This compound ((Rp)-isomer) | Analytical Method | Reference |

| Stereochemistry at Phosphorus | Sp | Rp | X-ray Crystallography | [2] |

| Biological Activity | Potent anti-HCV activity | Significantly lower activity | HCV Replicon Assay | [1] |

| Typical HPLC Retention Time | ~2.4 min | ~3.0 min | RP-HPLC | [4] |

| ³¹P NMR Chemical Shift (δ) | Distinct singlet | Distinct singlet, different from Sp | ³¹P NMR | [5][6][7][8] |

Experimental Protocols

Chiral HPLC Separation of Sofosbuvir Diastereomers

Objective: To separate and quantify the (Sp) and (Rp) diastereomers of Sofosbuvir.

Methodology:

-

Column: A chiral stationary phase column, such as a Discovery C18 (4.6 x 250 mm, 5 µm), is typically used.[4]

-

Mobile Phase: A mixture of a buffer solution (e.g., 0.01 N KH₂PO₄) and an organic solvent (e.g., acetonitrile) is used. A common composition is a 60:40 ratio of buffer to acetonitrile.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.[4]

-

Detection: UV detection at a wavelength of 260 nm is employed.[4]

-

Sample Preparation: A stock solution of the Sofosbuvir diastereomeric mixture is prepared in a suitable solvent like methanol. This is further diluted with the mobile phase to achieve a concentration within the linear range of the detector.

-

Injection Volume: A 10 µL injection volume is used.[4]

-

Analysis: The retention times for the two diastereomers are recorded. The peak areas are used to determine the relative percentage of each isomer in the mixture.

³¹P NMR Analysis for Stereochemical Assignment

Objective: To differentiate and confirm the stereochemistry of the Sofosbuvir diastereomers.

Methodology:

-

Instrument: A high-field NMR spectrometer is used.

-

Solvent: An aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred to avoid deuterium (B1214612) exchange effects that can be observed with protic solvents.[5][6][7][8]

-

Reference Standard: An internal reference standard such as phosphonoacetic acid (PAA) can be used.[5][7]

-

Sample Preparation: The Sofosbuvir diastereomer sample is dissolved in the deuterated solvent along with the internal standard.

-

Acquisition Parameters: Standard ³¹P NMR acquisition parameters are used. A sufficient relaxation delay is crucial for accurate quantification.

-

Analysis: The ³¹P NMR spectrum will show distinct singlet signals for the (Sp) and (Rp) isomers at different chemical shifts, allowing for their identification and quantification.

Stereoselective Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of stereochemically pure Sofosbuvir.

Caption: Workflow for the synthesis, separation, and analysis of Sofosbuvir diastereomers.

Conclusion

The stereochemistry at the phosphorus center of Sofosbuvir is paramount to its therapeutic effect. Understanding the properties of the desired (Sp)-isomer and the undesired (Rp)-isomer (Impurity I) is crucial for the development of robust manufacturing processes and analytical methods. The use of techniques such as chiral HPLC and ³¹P NMR allows for the effective separation, quantification, and characterization of these diastereomers, ensuring the quality and efficacy of Sofosbuvir as a treatment for Hepatitis C.

References

- 1. The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV | Semantic Scholar [semanticscholar.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijapbjournal.com [ijapbjournal.com]

- 5. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Relevance of Sofosbuvir Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological relevance of impurities in the antiviral drug Sofosbuvir (B1194449). While specific public data on a designated "Sofosbuvir impurity I" is not available, this document outlines the regulatory framework, identification, and toxicological assessment of potential impurities, drawing from established methodologies and the known pharmacology of Sofosbuvir.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a prodrug, it is metabolized in the liver to its active form, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][3] The synthesis and degradation of Sofosbuvir can lead to the formation of various impurities.[2][4] These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the drug product.[4]

The presence of impurities in a pharmaceutical product can impact its efficacy and safety.[5] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[6][7]

Regulatory Framework for Impurity Qualification

The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[7] The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level specified.[7]

Table 1: ICH Thresholds for Impurity Identification and Qualification

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake. Data is illustrative and based on ICH Q3B(R2) guidelines. |

Identification and Characterization of Sofosbuvir Impurities

Forced degradation studies are essential in identifying potential degradation products of a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5][8] These studies help to elucidate the degradation pathways and develop stability-indicating analytical methods.[5][8]

Studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[5][8]

Table 2: Illustrative Degradation Products of Sofosbuvir from Forced Degradation Studies

| Stress Condition | Degradation Product (DP) | Molecular Weight (m/z) |

| Acid Hydrolysis (0.1N HCl) | DP I | 488 |

| Alkaline Hydrolysis (0.1N NaOH) | DP II | 393.3 |

| Oxidative (H2O2) | DP III | 393 |

| Data derived from a forced degradation study of Sofosbuvir.[5] |

The structural elucidation of these impurities is typically achieved using a combination of analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC) for separation and quantification.

-

Mass Spectrometry (MS) for molecular weight determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural confirmation.

Pharmacological and Toxicological Assessment of Impurities

Once an impurity is identified and its structure is confirmed, its pharmacological and toxicological profile must be assessed, particularly if it exceeds the ICH qualification thresholds. This assessment is crucial to ensure that the impurity does not pose a risk to patient safety.

Genotoxicity Assessment

Genotoxicity assays are a critical component of the safety evaluation of drug impurities. These tests are designed to detect any potential for the impurity to cause damage to DNA or chromosomes. While specific genotoxicity data for Sofosbuvir impurities is not publicly available, studies on Sofosbuvir itself have shown it to be non-genotoxic.[9][10] Any significant impurity would need to undergo a similar battery of tests.

Experimental Protocol: In Vitro Cytokinesis-Block Micronucleus (CBMN) Cytome Assay

This assay is commonly used to assess the genotoxic potential of a substance.

-

Cell Culture: Human-derived liver cells (e.g., HepG2) are cultured in an appropriate medium.

-

Treatment: Cells are treated with varying concentrations of the test substance (e.g., this compound) for a specific duration (e.g., 24 hours). A negative control (vehicle) and a positive control (known genotoxic agent) are included.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the frequency of micronuclei indicates potential genotoxicity.

-

Cytotoxicity Assessment: The Nuclear Division Cytotoxicity Index (NDCI) is calculated to assess the cytotoxic effects of the substance.[9]

General Toxicity Studies

If an impurity is present at significant levels, general toxicity studies in animals may be required. These studies are designed to evaluate the potential for a range of adverse health effects.

Experimental Protocol: Repeat-Dose Toxicity Study in Rodents (Illustrative)

-

Animal Model: A relevant rodent species (e.g., Sprague-Dawley rats) is used.

-

Dose Administration: The test substance is administered daily for a specified period (e.g., 28 days) at multiple dose levels. A control group receives the vehicle only.

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.

Visualizing Workflows and Pathways

Workflow for Impurity Identification and Qualification

The following diagram illustrates the general workflow for identifying and qualifying a drug impurity according to regulatory guidelines.

References

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. fda.gov [fda.gov]

- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 9. scielo.br [scielo.br]

- 10. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Toxicity Prediction of Sofosbuvir Impurity I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico approach to predicting the toxicity of Sofosbuvir impurity I, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. In line with the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals, this document outlines the methodologies for computational toxicology assessment.[1][2][3] It details the use of complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) models, including expert rule-based and statistical-based systems, for the prediction of mutagenicity and other toxicological endpoints. While specific quantitative prediction data for this compound is not publicly available, this guide presents illustrative data tables based on the expected outputs of leading toxicology prediction software. Furthermore, it provides detailed protocols for follow-up in vitro mutagenicity and genotoxicity assays, namely the Ames test and the in vitro micronucleus assay, which are essential for verifying in silico predictions. Finally, this guide explores potential signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, that could be perturbed by Sofosbuvir and its impurities, providing visual representations of these pathways to aid in understanding potential mechanisms of toxicity.

Introduction to In Silico Toxicology in Drug Development

In silico toxicology has emerged as an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means of assessing the potential toxicity of new chemical entities and their impurities.[4] By leveraging computational models, researchers can prioritize compounds for further development, guide chemical synthesis to minimize toxicity, and reduce the reliance on animal testing in the early stages of safety assessment. The ICH M7 guideline specifically endorses the use of in silico methods for the assessment of mutagenic impurities, advocating for a weight-of-evidence approach that combines computational predictions with, when necessary, experimental data.[1][2][3]

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog that inhibits the viral RNA polymerase.[5] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Sofosbuvir can result in the formation of impurities. This compound is a diastereoisomer of the parent drug and its toxicological profile must be thoroughly evaluated to ensure patient safety.

In Silico Toxicity Prediction Methodologies

The recommended approach for the in silico assessment of mutagenic impurities involves the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[1][2] This dual approach provides a more robust assessment than either method alone.

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built upon a knowledge base of established structure-activity relationships and toxicological data curated by human experts. They identify specific molecular substructures, known as "structural alerts," that are associated with a particular toxicological endpoint.[1][2]

-

Statistical-Based Systems (e.g., Sarah Nexus): These systems utilize statistical models, often machine learning algorithms, trained on large datasets of chemical structures and their corresponding experimental toxicity data. They identify complex patterns and correlations between chemical features and toxicity, enabling predictions for a wider range of chemical space.[3]

Other commonly used in silico toxicology platforms include TOPKAT, which provides predictions for a variety of toxicological endpoints, and various publicly accessible tools like the OECD QSAR Toolbox and VEGA.

Experimental Workflow for In Silico Prediction

The general workflow for conducting an in silico toxicity assessment of a pharmaceutical impurity is as follows:

Data Presentation: Illustrative In Silico Toxicity Predictions for this compound

While specific, publicly available in silico toxicity data for this compound (CAS: 2164516-85-0) is not available, the following tables illustrate how such data would be presented. These tables are based on the typical outputs from widely used prediction software and cover key toxicological endpoints relevant to regulatory assessment.

Table 1: Predicted Mutagenicity of this compound

| Prediction Software | Endpoint | Prediction | Confidence | Structural Alerts Identified |

| Expert Rule-Based (e.g., Derek Nexus) | Ames Mutagenicity | Negative | High | None |

| Statistical-Based (e.g., Sarah Nexus) | Ames Mutagenicity | Negative | Good | None |

Table 2: Predicted Genotoxicity of this compound

| Prediction Software | Endpoint | Prediction | Confidence |

| (Q)SAR Model | In vitro Chromosomal Aberration | Negative | Moderate |

| (Q)SAR Model | In vivo Micronucleus | Negative | Moderate |

Table 3: Predicted Carcinogenicity of this compound

| Prediction Software | Species | Prediction | Confidence |

| (Q)SAR Model | Rat | Non-carcinogen | Moderate |

| (Q)SAR Model | Mouse | Non-carcinogen | Moderate |

Table 4: Other Predicted Toxicological Endpoints for this compound

| Prediction Software | Endpoint | Prediction | Details |

| (Q)SAR Model | Hepatotoxicity | Low Probability | - |

| (Q)SAR Model | Cardiotoxicity (hERG inhibition) | Low Probability | - |

| (Q)SAR Model | Developmental Toxicity | Low Probability | - |

| (Q)SAR Model | Skin Sensitization | Low Probability | - |

Experimental Protocols for In Vitro Verification

Should in silico predictions indicate a potential for mutagenicity or if they are inconclusive, experimental testing is warranted. The standard follow-up assays are the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid. The assay assesses the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino-acid-deficient medium.

Detailed Protocol:

-

Strain Selection: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Dose Range Finding: A preliminary cytotoxicity assay is conducted to determine the appropriate concentration range of this compound to be tested. The highest concentration should show evidence of toxicity or be 5 mg/plate or 5 µL/plate, whichever is lower.

-

Main Experiment (Plate Incorporation Method):

-

To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution at the desired concentration, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).

-

The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection and Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least twofold greater than the solvent control value.

In Vitro Micronucleus Assay

Principle: The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

Detailed Protocol:

-

Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y, or TK6) are cultured in appropriate media.

-

Treatment: Cells are exposed to at least three concentrations of this compound, both with and without S9 metabolic activation. A positive and a negative (solvent) control are included.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.

-

Data Analysis: The frequency of micronucleated cells is calculated for each concentration. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Potential Signaling Pathways

Understanding the potential molecular mechanisms of toxicity is crucial. As a nucleoside analog, Sofosbuvir's primary mechanism of action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase.[5] However, off-target effects on host cellular processes are possible. One such potential pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR Signaling Pathway

The EGFR pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is implicated in various cancers. Some studies have suggested that Sofosbuvir may activate the EGFR pathway.

Conclusion

The in silico prediction of toxicity for pharmaceutical impurities like this compound is a critical component of modern drug safety assessment. By employing a combination of expert rule-based and statistical-based (Q)SAR models, a robust preliminary evaluation of mutagenic and other toxicological risks can be achieved. While publicly available quantitative data for this compound is limited, this guide provides the framework and methodologies for conducting such an assessment. The detailed experimental protocols for the Ames test and in vitro micronucleus assay serve as a practical resource for the necessary in vitro verification of in silico findings. Furthermore, the exploration of potentially perturbed signaling pathways, such as the EGFR pathway, offers insights into possible mechanisms of toxicity, guiding further mechanistic studies. This integrated approach, combining in silico prediction with experimental verification and mechanistic understanding, is essential for ensuring the safety and quality of pharmaceutical products.

References

- 1. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the process-related impurities of Sofosbuvir (B1194449), a direct-acting antiviral medication pivotal in the treatment of Hepatitis C. This document delves into the identification, synthesis, and characterization of these impurities, offering detailed experimental protocols and summarizing critical quantitative data. The formation pathways of key impurities are also visualized to provide a clear understanding of their origins during the manufacturing and storage of Sofosbuvir.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] Its chemical name is Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the medication. Impurities in Sofosbuvir can be broadly categorized into process-related impurities, degradation products, and residual solvents.[2][3]

Process-related impurities are substances that are formed during the synthesis of the drug substance. These can include unreacted starting materials, intermediates, by-products, and diastereomers. Degradation products, on the other hand, are formed by the chemical breakdown of the drug substance over time or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.

Known Process-Related and Degradation Impurities

Several process-related and degradation impurities of Sofosbuvir have been identified and characterized in the literature. These are often monitored and controlled according to the guidelines set by the International Council for Harmonisation (ICH).[3] A list of some of the known impurities is provided in the table below.

| Impurity Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Sofosbuvir Impurity C (Diastereomer) | C₂₂H₂₉FN₃O₉P | 529.45 | Process-Related |

| (R)-...-phenyl hydrogen phosphate | C₁₆H₁₈FN₂O₈P | 416.08 | Degradation (Acid) |

| (S)-isopropyl 2-((R)-...phosphorylamino)propanoate | C₁₆H₂₅FN₃O₉P | 453.13 | Degradation (Base) |

| (S)-2-((R)-...phosphorylamino)propanoic acid | C₁₃H₁₉FN₃O₉P | 411.08 | Degradation (Base) |

| Oxidative Degradation Product | C₂₂H₂₇FN₃O₉P | 527.15 | Degradation (Oxidative) |

| Sofosbuvir Nucleoside Derivative | C₁₀H₁₃FN₂O₅ | 260.22 | Process-Related |

Formation Pathways of Key Impurities

The formation of impurities is a critical consideration in the synthesis and storage of Sofosbuvir. Understanding these pathways is essential for developing control strategies to minimize their levels in the final drug product.

Formation of Diastereomeric Impurities

The synthesis of Sofosbuvir involves the formation of a phosphoramidate (B1195095) linkage, which introduces a chiral phosphorus center. This can lead to the formation of diastereomers, with the desired (Sp)-isomer being the active drug and the (Rp)-isomer being an impurity.[4] The ratio of these diastereomers can be influenced by the choice of reagents and reaction conditions.

Formation of Degradation Products under Stress Conditions

Forced degradation studies are performed to understand the stability of a drug substance and to identify potential degradation products. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[2][4]

Under acidic conditions, hydrolysis of the phosphoramidate and isopropyl ester moieties can occur.[4] In basic conditions, the phosphoramidate linkage is also susceptible to cleavage.[4] Oxidative degradation can lead to the formation of N-oxides or other oxidation products.[2]

Quantitative Data and Acceptance Criteria

The levels of impurities in Sofosbuvir are controlled within strict limits as per regulatory guidelines. The following table summarizes some of the reported quantitative data for the analysis of Sofosbuvir and its impurities.

| Parameter | Sofosbuvir | Phosphoryl Impurity | Reference |

| Linearity Range (µg/mL) | 160-480 | 10-30 | [5] |

| LOD (%) | 0.01 | 0.03 | [5] |

| LOQ (%) | 0.50 | 1.50 | [5] |

According to ICH Q3A(R2) guidelines, the threshold for reporting impurities is typically 0.05%, and the identification threshold is 0.10% for a maximum daily dose of >1g. Qualification of impurities is required if they are present at levels higher than 0.15%.

Experimental Protocols

Synthesis of a Sofosbuvir Impurity

The following is a general procedure for the synthesis of a Sofosbuvir impurity, as described in a patent.[6] This protocol is for illustrative purposes and should be adapted and optimized for specific impurity synthesis.

Materials:

-

Intermediate I

-

Toluene

Procedure:

-

Dissolve Intermediate I in toluene.

-

Add triethylamine and react at 25°C for 12 hours.

-

After the reaction is complete, concentrate the reaction liquid.

-

Purify the crude product by column chromatography using a dichloromethane and methanol system to obtain the desired impurity.

Analytical Method for Impurity Profiling

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the detection and quantification of Sofosbuvir and its impurities.[5]

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm

-

Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Sample Preparation (for Tablets):

-

Weigh and finely powder a sufficient number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir and transfer it to a volumetric flask.

-

Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm filter before injection.

Genotoxicity Assessment

The genotoxic potential of impurities is a major safety concern. Studies have been conducted to evaluate the genotoxicity of Sofosbuvir. The available data suggests that Sofosbuvir is not genotoxic. However, any new or uncharacterized impurity should be assessed for its potential genotoxicity.

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of Sofosbuvir. This technical guide has provided a comprehensive overview of the known impurities, their formation pathways, and the analytical methods for their control. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals involved in the lifecycle of this important antiviral medication. The provided experimental protocols and data serve as a valuable resource for the development and validation of robust manufacturing processes and analytical control strategies.

References

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 3. veeprho.com [veeprho.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Stereochemical Imperative: A Technical Guide to the Biological Activity of Sofosbuvir Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, representing a significant advancement in direct-acting antiviral (DAA) therapies.[1][2] As a nucleotide analog, it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][4] Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug, which undergoes intracellular metabolism to its active triphosphate form.[5][6] A critical aspect of its design and efficacy lies in its stereochemistry. The phosphorus center of the phosphoramidate moiety is chiral, leading to the existence of two diastereomers: the (Sp)-isomer, known as PSI-7977 (which is Sofosbuvir), and the (Rp)-isomer, PSI-7976.[5][7] This guide provides an in-depth analysis of the differential biological activity of these diastereomers, detailing the metabolic pathways, enzymatic selectivity, and antiviral potency that underscore the stereochemical imperative for its therapeutic success.

Mechanism of Action

Sofosbuvir acts as a chain terminator of HCV RNA synthesis.[3][4] Following its administration, the prodrug is metabolized within hepatocytes to the active uridine (B1682114) analog triphosphate, GS-461203.[5][6] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA strand by the NS5B polymerase.[2][3] The presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, effectively terminating the elongation of the viral RNA chain.[5] This disruption of viral replication is highly specific to the viral polymerase, contributing to the drug's favorable safety profile.[3]

Metabolic Activation Pathway

The conversion of Sofosbuvir to its active triphosphate form, GS-461203, is a multi-step intracellular process that is highly dependent on the stereochemistry of the prodrug.[5] The initial and rate-determining step is the hydrolysis of the carboxyl ester of the phosphoramidate moiety, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[5][8] This is followed by the removal of the amino acid portion by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate metabolite.[5][9] Subsequent phosphorylations by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, generate the diphosphate and the active triphosphate metabolite, respectively.[5]

Comparative Biological Activity of Sofosbuvir Diastereomers

The antiviral efficacy of Sofosbuvir is critically dependent on its stereochemistry at the phosphorus center. The (Sp)-isomer, PSI-7977, is significantly more potent than the (Rp)-isomer, PSI-7976.[1][5] This difference in activity is primarily due to the stereoselective nature of the initial hydrolytic step in the metabolic activation pathway.[5][9] In vitro studies have shown that Cathepsin A (CatA) preferentially hydrolyzes the (Sp)-isomer, while carboxylesterase 1 (CES1) does not exhibit significant stereoselectivity.[3][5] Consequently, the (Sp)-isomer is more efficiently converted to the common intermediate, leading to higher intracellular concentrations of the active triphosphate metabolite.[10]

The following table summarizes the quantitative data on the in vitro anti-HCV activity of the two diastereomers.

| Compound | Isomer Configuration | HCV Replicon Assay EC₅₀ (µM) | HCV Replicon Assay EC₉₀ (µM) |

| Sofosbuvir (PSI-7977) | Sp | 0.092[1] | 0.29[1] |

| PSI-7976 | Rp | 1.07[1] | 2.99[1] |

EC₅₀ (50% effective concentration) and EC₉₀ (90% effective concentration) values were determined in HCV genotype 1b replicon cells.[1][7]

As the data illustrates, the (Sp)-isomer (Sofosbuvir) is over 10-fold more potent than the (Rp)-isomer in inhibiting HCV replication in cell-based assays.[1] This stark difference in potency underscores the importance of stereochemically pure Sofosbuvir for optimal therapeutic outcomes.

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a fundamental in vitro tool for evaluating the antiviral activity of compounds against HCV replication.[11]

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons are used. These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, typically luciferase.[11]

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (Sofosbuvir diastereomers) are serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for HCV replication and the effect of the inhibitors to manifest.

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Data Analysis: The EC₅₀ and EC₉₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

Methodology:

-